3-Bromo-6-methyl-1H-indazole
Overview
Description
3-Bromo-6-methyl-1H-indazole is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of interest due to its wide variety of biological properties .
Synthesis Analysis
The synthesis of indazoles, including this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C8H7BrN2 . Its average mass is 211.059 Da and its monoisotopic mass is 209.979248 Da .Chemical Reactions Analysis
Indazoles can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes, providing 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Scientific Research Applications
Structural Analysis and Biological Activity
3-Bromo-1-methyl-7-nitro-1H-indazole, a compound structurally similar to 3-Bromo-6-methyl-1H-indazole, has been synthesized and characterized using X-ray diffraction and NMR spectroscopy. This research highlights the compound's potential in the field of biological active nitroindazoles and its structural attributes (Cabildo et al., 2011).
Enzymatic Inhibition and Antioxidant Activity
Research on 5-bromo-3-methylindazoles, including a variant closely related to this compound, has demonstrated significant inhibitory effects against α-glucosidase activity and antioxidant potential. These findings suggest potential applications in diabetes management and oxidative stress reduction (Mphahlele et al., 2020).
Synthesis and Molecular Structure
The synthesis of 1- and 2-methyl-6,7-dihydro-2H-indazole isomers from compounds including 5-bromo-1-methyl-6,7-dihydro-1H-indazole provides insights into the versatile synthetic applications of bromo-methyl-indazoles in creating structurally diverse molecules (Dandu et al., 2007).
Novel Synthesis Methods
The novel synthesis of 3-substituted indazole derivatives, utilizing 3-bromo-1H-indazole as a starting point, shows the compound's role in the efficient creation of monosubstituted indazole derivatives. This method is applicable in the synthesis of a wide range of molecules, indicating broad utility in chemical research (Welch et al., 1992).
Applications in Antibacterial and Antifungal Research
Indazole compounds, including those similar to this compound, have been identified as potent agents against various bacterial and fungal strains. This highlights their potential role in developing new antimicrobial therapies (Panda et al., 2022).
Mechanism of Action
Target of Action
3-Bromo-6-methyl-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole derivatives have been known to act as selective inhibitors of phosphoinositide 3-kinase δ (pi3kδ) for the treatment of respiratory diseases . They have also been found to inhibit histamine H3 receptor activity .
Mode of Action
For instance, they can inhibit the activity of PI3Kδ, a key enzyme involved in cellular functions such as cell growth and proliferation . By inhibiting this enzyme, indazole derivatives can potentially control the progression of diseases like cancer .
Biochemical Pathways
For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth . By inhibiting this pathway, indazole derivatives can potentially control the growth of cancer cells .
Result of Action
Indazole derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have also been found to inhibit neutrophil chemotaxis .
Safety and Hazards
Future Directions
The medicinal properties of indazole, including 3-Bromo-6-methyl-1H-indazole, are of interest for future exploration for the treatment of various pathological conditions . The potential of these compounds to inhibit proangiogenic cytokines associated with tumor development is particularly noteworthy .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-methyl-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it has been found to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-bromo-6-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBAPWGVIHWNLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306340 | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40598-73-0 | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40598-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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